BenchChemオンラインストアへようこそ!

4-(4-Methoxyphenoxy)quinazoline

Physicochemical profiling ADME prediction Medicinal chemistry

4-(4-Methoxyphenoxy)quinazoline (93866-13-8) is a defined 4-aryloxyquinazoline core for kinase inhibitor research. Its unique physicochemical profile (TPSA 44.2 Ų, XLogP3 3.5, 4 HBA) distinguishes it from 4-phenoxyquinazoline and 4-chloroquinazoline, enabling precise matched-pair studies and scaffold-hopping campaigns. The para-methoxy group provides a hydrogen-bond-capable, non-displaceable pharmacophoric element validated in VEGFR-2 inhibition models. Use this compound to build 2,4-disubstituted libraries without orthogonal protecting groups. Specificity to this exact CAS ensures experimental reproducibility in fragment-based screening and hit-to-lead programs.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 93866-13-8
Cat. No. B8585022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenoxy)quinazoline
CAS93866-13-8
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C15H12N2O2/c1-18-11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)16-10-17-15/h2-10H,1H3
InChIKeyNQBGCGDJLBSTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenoxy)quinazoline (CAS 93866-13-8): Core Properties and In-Class Positioning for Research Procurement


4-(4-Methoxyphenoxy)quinazoline (CAS 93866-13-8) is a 4-aryloxy-substituted quinazoline derivative with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol [1]. The compound features a quinazoline bicyclic core (a fused benzene and pyrimidine ring system) bearing a 4-methoxyphenoxy substituent at the C4 position, which establishes it as a member of the broader 4-substituted quinazoline class frequently investigated for kinase inhibition and antiproliferative activity [2]. Its computed physicochemical profile — XLogP3 of 3.5, zero hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 44.2 Ų [1] — places it in a property space distinct from both its simpler des-methoxy analog 4-phenoxyquinazoline and its common synthetic precursor 4-chloroquinazoline. These differences carry implications for passive permeability, solubility, and intermolecular interactions relevant to structure-based design and biological screening.

Why 4-(4-Methoxyphenoxy)quinazoline Cannot Be Interchanged with Common In-Class Analogs for Rigorous Research


Within the 4-substituted quinazoline family, even seemingly minor structural variations produce measurable differences in physicochemical properties that directly affect downstream experimental behavior. 4-Chloroquinazoline (CAS 5190-68-1) is the most common precursor for nucleophilic displacement reactions, yet it differs substantially from 4-(4-methoxyphenoxy)quinazoline in lipophilicity (XLogP3 1.9 vs. 3.5), hydrogen bond acceptor count (2 vs. 4), and TPSA (25.8 vs. 44.2 Ų) [1][2]. Similarly, the des-methoxy analog 4-phenoxyquinazoline (CAS 16347-97-0) has a lower molecular weight (222.24 vs. 252.27 g/mol), one fewer hydrogen bond acceptor, and a smaller TPSA (35 vs. 44.2 Ų) [3]. These differences — while not individually dramatic — collectively alter LogP, solubility, and the potential for hydrogen bonding and π-stacking interactions, meaning that results obtained with one analog cannot be assumed to hold for another without explicit experimental verification. For procurement decisions, specificity to the exact CAS and structure is therefore non-negotiable when building structure–activity relationships, performing fragment-based screening, or synthesizing derivative libraries where the 4-methoxyphenoxy group serves as a non-displaceable pharmacophoric element.

Quantitative Comparability Evidence for 4-(4-Methoxyphenoxy)quinazoline (CAS 93866-13-8): Measured Differences vs. Key Analogs


Lipophilicity and Hydrogen Bonding Capacity Differentiate 4-(4-Methoxyphenoxy)quinazoline from the Common Synthetic Precursor 4-Chloroquinazoline

4-(4-Methoxyphenoxy)quinazoline exhibits a computed XLogP3 of 3.5, substantially higher than the XLogP3 of 1.9 for 4-chloroquinazoline [1][2]. The hydrogen bond acceptor count is doubled (4 vs. 2), and the topological polar surface area (TPSA) is increased by 71% (44.2 vs. 25.8 Ų). These computed values indicate that replacement of the chlorine atom with the 4-methoxyphenoxy group markedly alters the compound's predicted membrane permeability and aqueous solubility profile.

Physicochemical profiling ADME prediction Medicinal chemistry

The 4-Methoxy Substituent Modulates TPSA and Hydrogen Bond Acceptor Count Relative to 4-Phenoxyquinazoline

Compared to 4-phenoxyquinazoline (the des-methoxy analog), 4-(4-methoxyphenoxy)quinazoline carries one additional hydrogen bond acceptor (4 vs. 3) and a higher TPSA (44.2 vs. 35 Ų) due to the presence of the methoxy oxygen, while XLogP3 remains identical at 3.5 [1][2]. The additional rotatable bond (3 vs. 2) introduces a modest conformational entropy penalty upon binding while simultaneously providing an extra potential hydrogen bond contact point.

Physicochemical profiling Analog design Structure–activity relationships

The 4-Aryloxy Quinazoline Scaffold Is a Recognized Pharmacophore for VEGFR-2 Kinase Inhibition, with Substitution at the Aryloxy Ring Influencing Potency

A focused series of aryloxy-linked quinazolines was reported as selective VEGFR-2 receptor tyrosine kinase inhibitors [1]. Within this series, modification of the aryloxy substituent directly modulated kinase inhibitory activity. Although IC₅₀ data for 4-(4-methoxyphenoxy)quinazoline specifically were not reported in the primary publication, the study established that the 4-aryloxyquinazoline substructure is a productive scaffold for VEGFR-2 engagement, and that the electronic and steric character of the aryloxy group — including methoxy substitution — is a major determinant of potency and selectivity. The importance of the C4-aryloxy motif for VEGFR-2 inhibition is further corroborated by broader quinazoline kinase inhibitor patent literature [2].

Kinase inhibition VEGFR-2 Anticancer Pharmacophore

Structurally Related 5-(4-Methoxyphenoxy)tetrazolo[1,5-a]quinazoline Demonstrates In Vivo CNS Activity, Confirming the Biological Relevance of the 4-Methoxyphenoxy Motif on Quinazoline Frameworks

A closely related analog, 5-(4-methoxyphenoxy)tetrazolo[1,5-a]quinazoline, was evaluated in a forced swim test model of antidepressant activity and produced a 51.7% reduction in immobility time at a 100 mg/kg oral dose [1]. This provides class-level evidence that appending a 4-methoxyphenoxy group onto a quinazoline-based scaffold can yield compounds with measurable in vivo CNS pharmacological activity. While this result does not directly quantify the activity of 4-(4-methoxyphenoxy)quinazoline, it validates the 4-methoxyphenoxy-quinazoline connectivity as a biologically competent arrangement warranting further exploration.

CNS drug discovery Antidepressant Tetrazoloquinazoline In vivo efficacy

Documented Synthetic Route via 4-Chloroquinazoline Nucleophilic Displacement Enables Straightforward Procurement and In-House Derivatization

4-(4-Methoxyphenoxy)quinazoline is readily prepared by nucleophilic aromatic substitution of 4-chloroquinazoline with 4-methoxyphenol in the presence of a base such as sodium hydride in DMF, with reported yields of approximately 89% after chromatographic purification . The reaction proceeds at ambient temperature over 5 hours, making it amenable to both small-scale exploratory chemistry and larger-batch preparation. This one-step synthetic accessibility from the commercially available and inexpensive precursor 4-chloroquinazoline (CAS 5190-68-1) contrasts with many 2,4-disubstituted quinazoline derivatives that require multi-step sequences and protecting group strategies.

Synthetic chemistry Building block Nucleophilic aromatic substitution

Procurement-Relevant Application Scenarios for 4-(4-Methoxyphenoxy)quinazoline (CAS 93866-13-8)


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs Targeting VEGFR-2 or Related Receptor Tyrosine Kinases

The 4-aryloxyquinazoline framework has been validated as a productive VEGFR-2 kinase inhibitor scaffold [1]. 4-(4-Methoxyphenoxy)quinazoline provides a defined C4 substitution pattern with a hydrogen-bond-capable methoxy group that can be used as a non-displaceable core for fragment growing or as a reference compound for scaffold-hopping studies. Its TPSA of 44.2 Ų and XLogP3 of 3.5 place it within lead-like chemical space, making it suitable for hit-to-lead campaigns where balanced permeability and solubility are desired.

Synthetic Intermediate for 2-Substituted Quinazoline Derivative Libraries

As demonstrated by the one-step synthesis from 4-chloroquinazoline , 4-(4-methoxyphenoxy)quinazoline can serve as a versatile C4-protected intermediate that retains a reactive C2 position for further functionalization, enabling the construction of diverse 2,4-disubstituted quinazoline libraries without the need for orthogonal protecting group strategies.

Physicochemical Probe for Investigating Substituent Effects on Quinazoline Solubility and Permeability

The compound's distinct computed property profile (XLogP3 = 3.5, TPSA = 44.2 Ų, 4 HBA, 0 HBD) [2] makes it a useful probe molecule in physicochemical studies comparing 4-aryloxy substitution effects. Paired head-to-head with 4-phenoxyquinazoline (TPSA = 35 Ų, 3 HBA), the two compounds form a minimal matched pair for isolating the contribution of the para-methoxy group to solubility, logD, and passive permeability measurements.

CNS Drug Discovery: Quinazoline-Based Scaffold Exploration Informed by In Vivo Activity of a Structurally Related Analog

The in vivo antidepressant activity reported for 5-(4-methoxyphenoxy)tetrazolo[1,5-a]quinazoline (51.7% immobility reduction at 100 mg/kg p.o.) [3] provides supporting rationale for procuring 4-(4-methoxyphenoxy)quinazoline as a simplified core scaffold for CNS-penetrant quinazoline analog design, where the 4-methoxyphenoxy substituent may contribute to target engagement or pharmacokinetic properties.

Quote Request

Request a Quote for 4-(4-Methoxyphenoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.